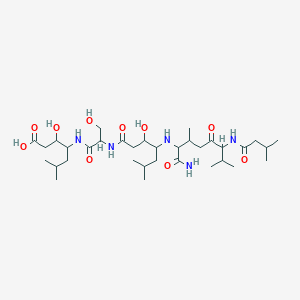

Hydroxypepstatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'hydroxypepstatine est une nouvelle peptatine produite par les Streptomyces. C'est un puissant inhibiteur des protéases aspartyl, qui sont des enzymes qui jouent un rôle crucial dans divers processus biologiques. Le composé est connu pour sa capacité à inhiber les protéases acides avec une grande puissance, ce qui en fait un outil précieux en recherche biochimique .

Méthodes De Préparation

L'hydroxypepstatine est synthétisée par les espèces de Streptomyces. La production implique des procédés de fermentation où la culture de Streptomyces est cultivée dans des conditions spécifiques pour produire le composé. La voie de synthèse implique généralement l'incorporation d'acides aminés et d'autres précurseurs dans la chaîne peptidique en croissance, suivie de la purification et de l'isolement du produit final .

Analyse Des Réactions Chimiques

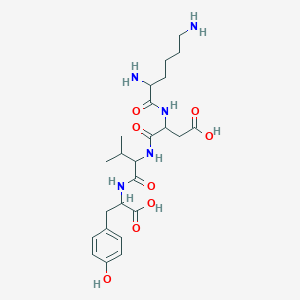

L'hydroxypepstatine subit diverses réactions chimiques, notamment l'hydrolyse et la formation de liaisons peptidiques. Le composé contient des résidus d'un acide aminé inhabituel, l'acide 4-amino-3-hydroxy-6-méthylheptanoïque, qui joue un rôle clé dans son activité inhibitrice. Les réactifs couramment utilisés dans ces réactions comprennent les acides et les bases pour l'hydrolyse et les agents de couplage pour la formation de liaisons peptidiques. Les principaux produits formés à partir de ces réactions sont généralement des fragments peptidiques plus petits et des acides aminés .

Applications de la recherche scientifique

L'hydroxypepstatine est largement utilisée en recherche scientifique en raison de ses puissants effets inhibiteurs sur les protéases aspartyl. Elle est utilisée dans des études portant sur les mécanismes enzymatiques, la purification des protéines et les fonctions biologiques des protéasesDans l'industrie, elle est utilisée dans la production d'inhibiteurs de protéases et d'autres outils biochimiques .

Mécanisme d'action

L'hydroxypepstatine exerce ses effets en se liant au site actif des protéases aspartyl, inhibant ainsi leur activité. La structure unique du composé, qui comprend l'acide aminé inhabituel 4-amino-3-hydroxy-6-méthylheptanoïque, lui permet de former des interactions fortes avec le site actif de l'enzyme. Cette liaison empêche la protéase de catalyser l'hydrolyse des liaisons peptidiques, inhibant efficacement sa fonction .

Applications De Recherche Scientifique

Hydroxypepstatin is widely used in scientific research due to its potent inhibitory effects on aspartyl proteases It is used in studies investigating enzyme mechanisms, protein purification, and the biological functions of proteasesIn industry, it is used in the production of protease inhibitors and other biochemical tools .

Mécanisme D'action

Hydroxypepstatin exerts its effects by binding to the active site of aspartyl proteases, thereby inhibiting their activity. The compound’s unique structure, which includes the unusual amino acid 4-amino-3-hydroxy-6-methylheptanoic acid, allows it to form strong interactions with the enzyme’s active site. This binding prevents the protease from catalyzing the hydrolysis of peptide bonds, effectively inhibiting its function .

Comparaison Avec Des Composés Similaires

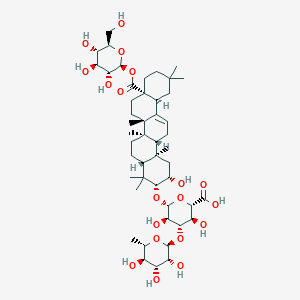

L'hydroxypepstatine est similaire à d'autres peptatines, telles que la pepstatine A, qui inhibent également les protéases aspartyl. L'hydroxypepstatine contient un groupe hydroxyle qui améliore sa puissance inhibitrice. D'autres composés similaires comprennent la pepstatine, qui a une structure similaire mais manque du groupe hydroxyle. La présence du groupe hydroxyle dans l'hydroxypepstatine la rend plus efficace pour se lier au site actif des protéases, augmentant ainsi son activité inhibitrice .

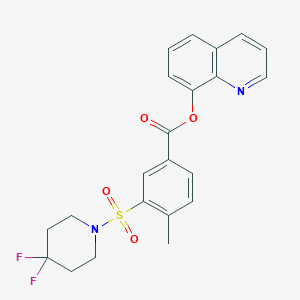

Propriétés

Formule moléculaire |

C34H63N5O10 |

|---|---|

Poids moléculaire |

701.9 g/mol |

Nom IUPAC |

4-[[2-[[4-[[1-amino-3,7-dimethyl-6-(3-methylbutanoylamino)-1,5-dioxooctan-2-yl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxy-6-methylheptanoic acid |

InChI |

InChI=1S/C34H63N5O10/c1-17(2)10-22(37-32(33(35)48)21(9)13-27(43)31(20(7)8)39-28(44)12-19(5)6)25(41)14-29(45)36-24(16-40)34(49)38-23(11-18(3)4)26(42)15-30(46)47/h17-26,31-32,37,40-42H,10-16H2,1-9H3,(H2,35,48)(H,36,45)(H,38,49)(H,39,44)(H,46,47) |

Clé InChI |

RDGABBULIYLDER-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C(CC(=O)NC(CO)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[7-But-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamoyl]benzoic acid](/img/structure/B12299694.png)

![9H-Pyrimido[4,5-b]indole, 7-(3,5-dimethyl-4-isoxazolyl)-4-(6-fluoro-4-quinolinyl)-6-methoxy-2-methyl-](/img/structure/B12299716.png)

![9,10,21,25-Tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;dichloride](/img/structure/B12299722.png)

![L-Prolinamide, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-L-alanyl-L-alanyl-N-[3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl]-, (S)-(9CI)](/img/structure/B12299756.png)

![1-[2-(11-aminoundecanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B12299782.png)